molecular formula C17H18N2O5 B5909584 N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B5909584
M. Wt: 330.33 g/mol
InChI Key: SFIRJBSBDKYHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMOG and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

DMOG acts as a prolyl hydroxylase inhibitor, which leads to the stabilization of the HIF pathway. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-α subunits, leading to their degradation via the proteasome pathway. However, under hypoxic conditions, PHDs are inhibited, leading to the stabilization of HIF-α subunits and their translocation to the nucleus, where they activate the transcription of various genes involved in cellular response to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular research, DMOG has been shown to improve myocardial function and reduce infarct size in animal models of myocardial infarction. In neurodegenerative disorder research, DMOG has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. This makes it a cost-effective alternative to traditional hypoxia models. However, one of the limitations of using DMOG is its potential to have off-target effects due to its inhibition of PHDs.

Future Directions

There are numerous future directions for research on DMOG. One potential direction is its use in combination with other drugs to enhance their therapeutic efficacy. Another potential direction is the development of more specific PHD inhibitors to reduce off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of DMOG and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride and 4-methoxybenzoyl chloride. DMOG has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMOG is needed to fully understand its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide.

Scientific Research Applications

DMOG has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMOG is its use as a hypoxia-mimicking agent. DMOG has been shown to stabilize the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular response to hypoxia. This has led to its use in various studies involving cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIRJBSBDKYHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

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